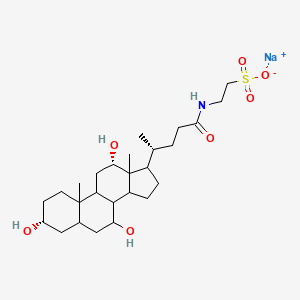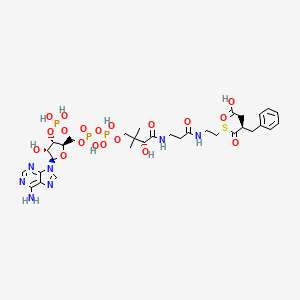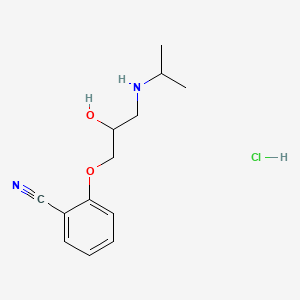![molecular formula C11H13FN6 B1243940 3-ethyl-5-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B1243940.png)
3-ethyl-5-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-N3-[(2-fluorophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine is an organofluorine compound.
Applications De Recherche Scientifique
Antimicrobial Activities
1,2,4-Triazole derivatives, including compounds structurally related to 3-ethyl-5-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine, have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit significant antimicrobial properties against various microorganisms, indicating their potential in developing new antimicrobial agents (Bayrak et al., 2009).
Tyrosinase Inhibition
Research on triazole Schiff’s base derivatives, including compounds similar to the one , has demonstrated potent inhibitory effects on tyrosinase activities. These findings are crucial for developing antityrosinase agents, which are significant in dermatology and cosmetics (Yu et al., 2015).
Anticancer Evaluation
Certain 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer activities. These studies have included compounds structurally related to 3-ethyl-5-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine, showing promising results against various cancer cell lines, suggesting potential applications in cancer therapy (Bekircan et al., 2008).
Photonic Applications
Research on hydrazone derivatives structurally related to the subject compound has shown significant third-order nonlinear optical properties. These findings indicate potential applications in photonic devices due to their reverse saturable absorption characteristics (Nair et al., 2022).
Synthesis Methods
There have been studies on the synthesis methods for related 1,2,4-triazole derivatives, providing insights into the efficient production of these compounds. Such research is fundamental for large-scale manufacturing and application in various fields (Xin, 2003).
Propriétés
Nom du produit |
3-ethyl-5-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine |
|---|---|
Formule moléculaire |
C11H13FN6 |
Poids moléculaire |
248.26 g/mol |
Nom IUPAC |
5-ethyl-3-N-[(E)-(2-fluorophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C11H13FN6/c1-2-10-15-17-11(18(10)13)16-14-7-8-5-3-4-6-9(8)12/h3-7H,2,13H2,1H3,(H,16,17)/b14-7+ |
Clé InChI |
DGHXNZQGSIGCPJ-VGOFMYFVSA-N |
SMILES isomérique |
CCC1=NN=C(N1N)N/N=C/C2=CC=CC=C2F |
SMILES |
CCC1=NN=C(N1N)NN=CC2=CC=CC=C2F |
SMILES canonique |
CCC1=NN=C(N1N)NN=CC2=CC=CC=C2F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3aR,5aS,9aR,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1243869.png)







